molecular formula C18H14Cl2N2O4S2 B3543185 N-(2,4-dichlorophenyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide

N-(2,4-dichlorophenyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide

Cat. No. B3543185
M. Wt: 457.4 g/mol
InChI Key: KIYHLHVNXXTLKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorophenyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide, also known as DPC-423, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of sulfonamides and has been found to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide involves the inhibition of enzymes that play key roles in various biological processes. For example, carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide and are involved in processes such as acid-base balance, respiration, and bone resorption. By inhibiting these enzymes, this compound can disrupt these processes and potentially lead to therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells and to reduce the production of inflammatory cytokines. It has also been found to reduce intraocular pressure in animal models of glaucoma, suggesting its potential as a treatment for this condition.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2,4-dichlorophenyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide is its potent inhibitory activity against a wide range of enzymes. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are several potential future directions for the study of N-(2,4-dichlorophenyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide. One possible direction is the development of new drugs based on the structure of this compound for the treatment of various diseases. Another direction is the further study of the biochemical and physiological effects of this compound, particularly in the context of its potential therapeutic applications. Additionally, the development of new synthetic methods for the production of this compound and related compounds could lead to the discovery of new drugs with even greater therapeutic potential.

Scientific Research Applications

N-(2,4-dichlorophenyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against a wide range of enzymes, including carbonic anhydrases, matrix metalloproteinases, and sulfonamide-sensitive enzymes. This makes it a promising candidate for the development of new drugs for the treatment of various diseases, such as cancer, arthritis, and glaucoma.

properties

IUPAC Name

4-(benzenesulfonamido)-N-(2,4-dichlorophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O4S2/c19-13-6-11-18(17(20)12-13)22-28(25,26)16-9-7-14(8-10-16)21-27(23,24)15-4-2-1-3-5-15/h1-12,21-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYHLHVNXXTLKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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